molecular formula C10H17ClN6S B14631813 N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea CAS No. 56922-04-4

N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea

Cat. No.: B14631813
CAS No.: 56922-04-4
M. Wt: 288.80 g/mol
InChI Key: MPMUWKNJWAVAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a butyl group, a chloro group, a dimethylamino group, and a thiourea moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with N-butylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction temperature and pH being carefully controlled.

Major Products Formed

    Substitution Products: New triazine derivatives with different substituents.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

    Hydrolysis Products: Corresponding amine and thiourea derivatives.

Scientific Research Applications

N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The triazine ring and thiourea moiety play crucial roles in binding to the target molecules and exerting the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N’-[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]thiourea
  • N-Butyl-N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]thiourea
  • N-Butyl-N’-[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]thiourea

Uniqueness

N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

CAS No.

56922-04-4

Molecular Formula

C10H17ClN6S

Molecular Weight

288.80 g/mol

IUPAC Name

1-butyl-3-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea

InChI

InChI=1S/C10H17ClN6S/c1-4-5-6-12-10(18)16-8-13-7(11)14-9(15-8)17(2)3/h4-6H2,1-3H3,(H2,12,13,14,15,16,18)

InChI Key

MPMUWKNJWAVAPR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=NC(=NC(=N1)Cl)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.